molecular formula C10H16N4O B3010616 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1601078-84-5

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B3010616
CAS No.: 1601078-84-5
M. Wt: 208.265
InChI Key: JFGHZVHVSATLDV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₆N₄O
SMILES: CCN1C(=CC=N1)C2C(CCC(=O)N2)N
Structural Features:

  • A piperidin-2-one core with a 5-amino substituent.
  • A 1-ethyl-1H-pyrazol-5-yl group at the 6-position of the piperidine ring.
  • Predicted collision cross-section (CCS) values for adducts range from 148.2 to 158.0 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name

5-amino-6-(2-ethylpyrazol-3-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-8(5-6-12-14)10-7(11)3-4-9(15)13-10/h5-7,10H,2-4,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGHZVHVSATLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Neuropharmacology

This compound is also being investigated for its neuropharmacological properties, particularly as a potential treatment for neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on animal models showed that this compound could protect neurons from oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing by-products .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of tumor growth
Neuroprotective EffectsReduced neuronal damage in oxidative stress
Synthetic MethodsEfficient pathways for high-yield synthesis

Mechanism of Action

The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl vs. Methyl Substituents
  • Positional isomerism (pyrazole-4-yl vs. 5-yl) alters spatial orientation, which may affect binding to biological targets.
Ethyl vs. Isopropyl Substituents
  • 5-Amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one (CAS: Not provided, ): Isopropyl increases steric hindrance and lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility.
Positional Isomerism in Pyrazole Attachment

Heterocycle Replacements

Pyrazole vs. Pyrrole
  • 5-Amino-6-(1,2,5-trimethyl-1H-pyrrol-3-yl)piperidin-2-one (CAS: 1803604-74-1, ): Pyrrole lacks the pyrazole’s second nitrogen, reducing hydrogen-bond acceptor capacity. This may lower affinity for metalloenzymes or polar binding pockets.
Pyrazole vs. Imidazole
  • rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one (CAS: 1932135-92-6, ): Imidazole’s additional nitrogen enhances basicity (pKa ~7) compared to pyrazole (pKa ~2.5), favoring interactions in acidic environments or with cationic targets .

Functional Group Modifications on the Piperidin-2-one Core

Amino vs. Nitro Substituents

Stereochemical Variations

  • rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one () vs. rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one (): Stereochemistry at the 5- and 6-positions influences dihedral angles and conformational flexibility, which can significantly impact binding to chiral biological targets (e.g., enzymes or receptors) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Heterocycle Substituent Predicted CCS (Ų, [M+H]+) Key Features Reference
Target Compound C₁₀H₁₆N₄O Pyrazole 1-Ethyl 148.2 Moderate polarity, ethyl sterics
1-Methyl-pyrazole-4-yl analog C₉H₁₄N₄O Pyrazole 1-Methyl N/A Reduced steric bulk
Isopropyl-pyrazole analog C₁₁H₁₈N₄O Pyrazole 1-Isopropyl N/A Increased lipophilicity
Pyrrole-containing analog C₁₀H₁₇N₃O Pyrrole 1,2,5-Trimethyl N/A Reduced H-bond capacity
Imidazole-containing analog C₉H₁₄N₄O Imidazole 1-Methyl N/A Enhanced basicity

Table 2: Impact of Substituent Position and Stereochemistry

Compound Name Pyrazole Position Stereochemistry Biological Relevance Reference
Target Compound 5-yl Not specified Standard spatial orientation
rac-(5R,6S)-Ethyl-pyrazole-4-yl analog 4-yl 5R,6S Altered binding pocket interactions
rac-(5R,6R)-Methyl-imidazole-2-yl analog 2-yl 5R,6R Enhanced chiral target affinity

Key Findings

Substituent Effects : Ethyl groups balance lipophilicity and steric hindrance, while methyl or isopropyl groups alter solubility and target engagement.

Stereochemistry : Racemic mixtures or specific enantiomers can lead to divergent pharmacological profiles, emphasizing the need for chiral resolution in development.

Biological Activity

5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C10_{10}H16_{16}N4_{4}O
Molecular Weight : 208.26 g/mol
CAS Number : 1601078-84-5

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one, often facilitated by bases such as sodium hydride or potassium carbonate under heat to promote the reaction .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors, potentially inhibiting or modulating their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound0.22 - 0.25 μg/mLBactericidal
Other derivatives0.22 - 0.25 μg/mLBactericidal

In particular, studies indicated that this compound exhibited effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may inhibit cancer cell proliferation through various pathways, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A study assessed multiple pyrazole derivatives, including 5-amino derivatives, revealing that they significantly inhibited biofilm formation and exhibited strong bactericidal effects against clinically relevant strains .
  • Pharmacological Studies : Research on related compounds has shown promising results in inhibiting specific cancer cell lines, suggesting that modifications to the pyrazole structure can enhance biological activity .
  • Comparative Analysis : Compared to simpler pyrazole compounds, this compound displayed unique properties due to its structural complexity, which may contribute to its enhanced biological activities .

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